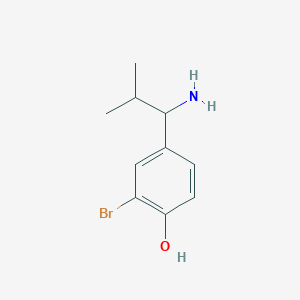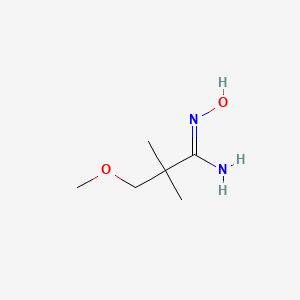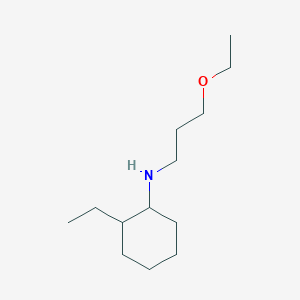![molecular formula C12H16ClNO4S B15272963 Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate is an organic compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.77 g/mol . This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a carbamate moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate typically involves the reaction of benzyl carbamate with 4-chlorosulfonylbutan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted carbamates and sulfonamides.
Reduction Reactions: Products include alcohols and amines.
Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate involves its interaction with nucleophilic sites on target molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it useful in modifying proteins and other biomolecules, thereby altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
- Ethyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate
- Methyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate
Uniqueness
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. The benzyl group can undergo various transformations, making this compound versatile in synthetic applications. Additionally, the chlorosulfonyl group provides a reactive site for further modifications, enhancing its utility in chemical and biological research .
Propiedades
Fórmula molecular |
C12H16ClNO4S |
|---|---|
Peso molecular |
305.78 g/mol |
Nombre IUPAC |
benzyl N-(4-chlorosulfonylbutan-2-yl)carbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-10(7-8-19(13,16)17)14-12(15)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15) |
Clave InChI |
BHJVRQQEZRWOLG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)
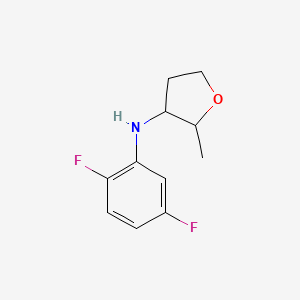
![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
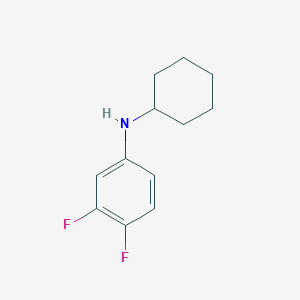
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
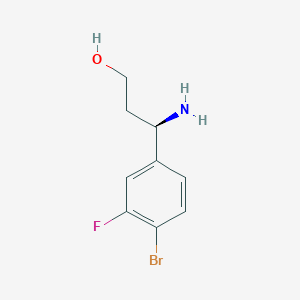
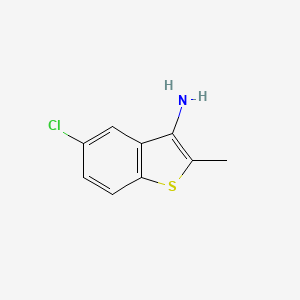
![2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B15272942.png)
![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)
